molecular formula C20H18N2O2S B7460020 N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide

N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide

Cat. No. B7460020
M. Wt: 350.4 g/mol
InChI Key: XWGQUNHMWHTWAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide, also known as DTBC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DTBC is a thiophene derivative that has shown promising results in the areas of cancer research, drug development, and materials science.

Mechanism of Action

The mechanism of action of N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide involves the inhibition of various enzymes and signaling pathways that are involved in the growth and survival of cancer cells. N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide has been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. It has also been found to inhibit the activity of protein kinase C (PKC), which is involved in the signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide has been found to have various biochemical and physiological effects on cancer cells. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. Additionally, N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide has been found to enhance the effectiveness of chemotherapy drugs.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide in lab experiments is its high potency and selectivity towards cancer cells. It has also been found to have low toxicity towards normal cells. However, one of the limitations of using N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide. One of the areas of research is the development of N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide-based drugs for the treatment of cancer. Another area of research is the use of N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide in the development of materials with specific properties, such as conductivity and luminescence. Additionally, further studies are needed to understand the mechanism of action of N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide and its potential applications in other areas of scientific research.
In conclusion, N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide is a chemical compound that has shown promising results in the areas of cancer research, drug development, and materials science. Its high potency and selectivity towards cancer cells make it a promising candidate for the development of cancer drugs. Further research is needed to fully understand the potential applications of N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide in various areas of scientific research.

Synthesis Methods

N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide can be synthesized through a multi-step process involving the reaction of 3,5-dimethylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-aminophenylthiophene-2-carboxamide. The final product is obtained through purification and crystallization techniques.

Scientific Research Applications

N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications of N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide is in the field of cancer research. Studies have shown that N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide has the potential to inhibit the growth of cancer cells and induce apoptosis. It has also been found to be effective against drug-resistant cancer cells.

properties

IUPAC Name

N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-13-9-14(2)11-15(10-13)19(23)21-16-5-3-6-17(12-16)22-20(24)18-7-4-8-25-18/h3-12H,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGQUNHMWHTWAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide

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